molecular formula C8H15F3N2 B13095646 N1-(2,2,2-Trifluoroethyl)cyclohexane-1,4-diamine

N1-(2,2,2-Trifluoroethyl)cyclohexane-1,4-diamine

Cat. No.: B13095646
M. Wt: 196.21 g/mol
InChI Key: PELWCMQUUGDYAP-UHFFFAOYSA-N
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Description

N1-(2,2,2-Trifluoroethyl)cyclohexane-1,4-diamine, also known by its IUPAC name N1,N1’-((trans-Cyclohexane-1,4-diyl)bis(methylene))bis(ethane-1,2-diamine) , is a chemical compound with the molecular formula C8H15F3N2. It features a cyclohexane ring and two ethane-1,2-diamine moieties connected by a methylene bridge .

Preparation Methods

Industrial Production Methods: Industrial-scale production methods for this compound are also scarce. Researchers and manufacturers likely employ custom synthesis routes tailored to their specific needs.

Chemical Reactions Analysis

Reactivity: N1-(2,2,2-Trifluoroethyl)cyclohexane-1,4-diamine can participate in various chemical reactions, including:

    Substitution Reactions: It may undergo nucleophilic substitution reactions, where the trifluoroethyl group or other functional groups are replaced by nucleophiles.

    Oxidation and Reduction Reactions: Depending on the reaction conditions, it can be oxidized or reduced.

    Complexation Reactions: The diamine functionality allows for coordination with metal ions.

Common Reagents and Major Products: Specific reagents and major products resulting from these reactions would depend on the reaction conditions and the desired outcomes. Further research is needed to provide detailed information.

Scientific Research Applications

N1-(2,2,2-Trifluoroethyl)cyclohexane-1,4-diamine finds applications in various scientific fields:

    Medicinal Chemistry: It may serve as a building block for designing pharmaceutical compounds.

    Catalysis: Its unique structure could make it useful in catalytic processes.

    Materials Science: Researchers might explore its properties for materials applications.

Mechanism of Action

The exact mechanism of action for N1-(2,2,2-Trifluoroethyl)cyclohexane-1,4-diamine remains unknown. Further studies are necessary to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

While direct comparisons are challenging due to limited data, researchers can explore related compounds with similar functionalities. Unfortunately, I don’t have a list of similar compounds readily available.

Properties

Molecular Formula

C8H15F3N2

Molecular Weight

196.21 g/mol

IUPAC Name

4-N-(2,2,2-trifluoroethyl)cyclohexane-1,4-diamine

InChI

InChI=1S/C8H15F3N2/c9-8(10,11)5-13-7-3-1-6(12)2-4-7/h6-7,13H,1-5,12H2

InChI Key

PELWCMQUUGDYAP-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1N)NCC(F)(F)F

Origin of Product

United States

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